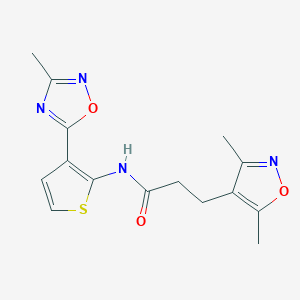

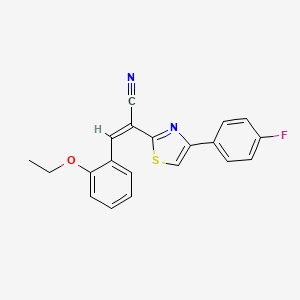

4-(二乙基氨磺酰基)-N-(6-氟-3-丙-2-炔基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives has been explored in various studies. For instance, the synthesis of a carbon-14 labelled benzamide compound, which is a potent δ opioid receptor agonist, was achieved through an aryllithium reaction with 14CO2, leading to the formation of the labelled acid before being transformed into the amide . This method demonstrates the potential for incorporating isotopic labels into benzamide derivatives, which could be applicable to the synthesis of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide". Additionally, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides was performed using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles with nearly quantitative yields . This approach could inform a more environmentally friendly synthesis route for the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In the study of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives, the compounds were characterized using various analytical techniques, including IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis . These techniques provided detailed information about the molecular structure, which is essential for understanding the chemical behavior and potential biological interactions of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from the reactions they undergo. The green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides suggests that the compound of interest may also participate in reactions that are amenable to water as a solvent, potentially leading to more sustainable chemical processes. The synthesis of labelled benzamide derivatives indicates that the compound may be reactive towards organolithium compounds, which could be useful in further functionalization or labelling studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" are not detailed in the provided papers, the characterization of related benzamide derivatives suggests that similar compounds possess distinct spectroscopic fingerprints that can be used to deduce their properties. The solubility in water, as demonstrated by the green synthesis method , also provides insight into the potential solubility and environmental fate of the compound .

科学研究应用

碳酸酐酶抑制

多项研究已经发现,与4-(二乙基氨磺酰基)-N-(6-氟-3-丙-2-炔基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺在结构上相似的化合物可有效抑制碳酸酐酶同工酶。这些酶对于各种生理过程至关重要,抑制它们在青光眼、水肿和某些癌症等疾病中具有治疗意义。N-({4-[N′-(取代)氨磺酰基]苯基}氨基甲酰基硫代)苯甲酰胺和4-氟-N-({4-[N′-(取代)氨磺酰基]苯基}氨基甲酰基硫代)苯甲酰胺等化合物已显示出对人碳酸酐酶I和II的有效抑制作用,表明该化合物具有类似的潜力 (Tuğrak, Gul, Demir, & Gulcin, 2020)。

抗菌活性

含有苯并噻唑部分的化合物(如本研究中的化合物)已被合成并测试其抗菌活性。例如,合成了一些氟代磺酰胺苯并噻唑化合物,目的是识别有效的生物动力剂。这些化合物已表现出显着的抗菌活性,突出了4-(二乙基氨磺酰基)-N-(6-氟-3-丙-2-炔基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺在这一领域的潜力 (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010)。

新型化合物合成

该化合物的化学结构还适用于合成具有各种应用的新型化合物,包括荧光研究和潜在治疗用途。例如,已经合成了苯并噻唑基化合物以研究其光物理性质,表明4-(二乙基氨磺酰基)-N-(6-氟-3-丙-2-炔基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺的核心结构具有更广泛的化学用途。这些努力突出了该化合物在开发具有独特特性和应用的新材料中的重要意义 (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014)。

属性

IUPAC Name |

4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c1-4-13-25-18-12-9-16(22)14-19(18)29-21(25)23-20(26)15-7-10-17(11-8-15)30(27,28)24(5-2)6-3/h1,7-12,14H,5-6,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUCNOVNZDDXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2554072.png)

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)